[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane
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Overview
Description
[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane is a chemical compound that serves as a valuable precursor in organic synthesis, particularly in the formation of (E)-olefins. This compound is characterized by its unique structure, which includes a bromoethenyl group and two propan-2-yloxy groups attached to a borane core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-bromoethenyl]-di(propan-2-yloxy)borane typically involves the reaction of bromoethene with di(propan-2-yloxy)borane under controlled conditions. The reaction is often catalyzed by palladium complexes, which facilitate the formation of the desired product through a stepwise cross-coupling reaction with organozinc chlorides and organic halides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions
[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups under appropriate conditions.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with organozinc chlorides and organic halides to form (E)-olefins.
Common Reagents and Conditions
Palladium Catalysts: Used to facilitate cross-coupling reactions.
Organozinc Chlorides: React with the compound to form intermediate products.
Organic Halides: Further react with the intermediate products to form the final (E)-olefins.
Major Products Formed
The major products formed from the reactions of this compound are (E)-olefins, which are valuable intermediates in organic synthesis and have various applications in the chemical industry .
Scientific Research Applications
[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of (E)-olefins.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [(E)-2-bromoethenyl]-di(propan-2-yloxy)borane involves its role as a precursor in cross-coupling reactions. The compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with organozinc chlorides and reductive elimination to form (E)-olefins. This process involves the transfer of functional groups from the borane compound to the palladium catalyst and then to the final product .
Comparison with Similar Compounds
Similar Compounds
2-bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Another borane compound with similar reactivity in cross-coupling reactions.
Pinacol Boronic Esters: Commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane is unique due to its specific structure, which allows for the efficient formation of (E)-olefins through cross-coupling reactions. Its ability to undergo selective reactions with organozinc chlorides and organic halides makes it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C8H16BBrO2 |
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Molecular Weight |
234.93 g/mol |
IUPAC Name |
[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C8H16BBrO2/c1-7(2)11-9(5-6-10)12-8(3)4/h5-8H,1-4H3/b6-5+ |
InChI Key |
OCOSAJWMDGEJAM-AATRIKPKSA-N |
Isomeric SMILES |
B(/C=C/Br)(OC(C)C)OC(C)C |
Canonical SMILES |
B(C=CBr)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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